![molecular formula C21H16ClN5O3 B2506416 8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-64-4](/img/structure/B2506416.png)
8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Chloro-2-methoxyphenyl” is a component of various chemical compounds and is often used in laboratory settings . It’s part of the family of phenylboronic acids .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-methoxyphenyl” compounds can be represented by the SMILES string COc1ccc(Cl)cc1B(O)O .
Chemical Reactions Analysis
“5-Chloro-2-methoxyphenyl” compounds can participate in various chemical reactions, including Boron-Heck arylation and Suzuki-Miyaura reactions .
Physical And Chemical Properties Analysis
“5-Chloro-2-methoxyphenyl” compounds typically appear as solids . The specific physical and chemical properties can vary depending on the exact compound .
科学的研究の応用
Synthesis and Biological Evaluation
A key aspect of the scientific research surrounding compounds like 8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the synthesis and biological evaluation of derivatives with potential for antidepressant and anxiolytic applications. Studies have shown the synthesis of various derivatives exhibiting affinity for serotonin (5-HT1A/5-HT7) receptors and inhibitory activity against phosphodiesterases (PDE4B and PDE10A), suggesting their potential as lead compounds for treating depression and anxiety (Zagórska et al., 2016).
Molecular Docking and Receptor Affinity
Further research on these compounds includes structure-activity relationship (SAR) studies, where modifications at specific positions on the purine nucleus have been explored for their effects on receptor affinity and selectivity. These modifications are guided by molecular docking studies, which help in understanding the interaction between these compounds and their target receptors, enhancing the design of more potent and selective drugs for neurological disorders (Zagórska et al., 2015).
Pharmacological Evaluation
The evaluation of these compounds in animal models for their anxiolytic and antidepressant effects is a crucial step in their development as therapeutic agents. Preliminary pharmacological studies indicate that certain derivatives exhibit significant potential in this regard, comparing favorably with existing treatments like diazepam and imipramine. This highlights the importance of these compounds in the search for new treatments for affective disorders (Zagórska et al., 2009).
Potential for PET Tracers
Some derivatives have been evaluated for their potential as PET (Positron Emission Tomography) tracers, aiming at imaging targets relevant to neurological disorders. This application underlines the versatility of these compounds, not only as therapeutic agents but also as tools in medical research and diagnosis (Gao et al., 2016).
Safety and Hazards
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding . These interactions could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its potential to form hydrogen bonds, it may influence pathways involving protein-protein or protein-ligand interactions .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-15(12-6-4-3-5-7-12)27(20(26)23-18)14-10-13(22)8-9-16(14)30-2/h3-11H,1-2H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENBOGZBXFATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

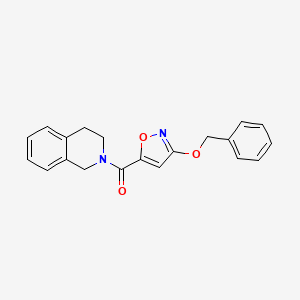
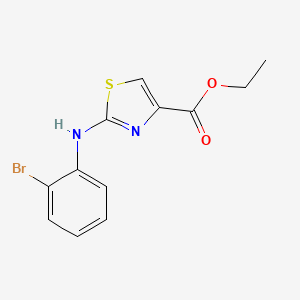
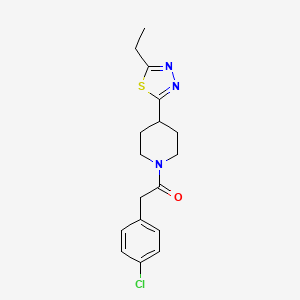
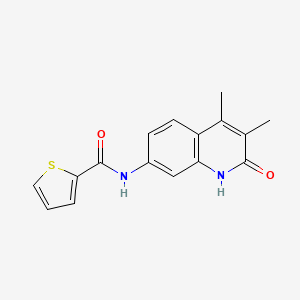

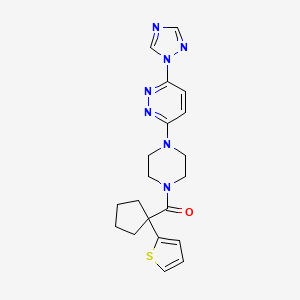
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)